molecular formula C16H15ClN2O3 B5815668 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide

2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide

Cat. No. B5815668
M. Wt: 318.75 g/mol
InChI Key: FQNPUSGXEQNJMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic or nitrobenzamide compounds. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of reactions characterized by H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods, revealing insights into the complex interactions and transformations these compounds undergo during synthesis (He et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of organic compounds. X-ray diffraction methods have been extensively used to elucidate the crystal structures of related compounds, providing valuable information on molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the compound. For example, the crystal structure of regio- and stereo-synthesized N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide was confirmed using single crystal X-ray diffraction, highlighting the importance of stereochemistry in the properties of these compounds (Samimi, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide are influenced by its functional groups. Studies on similar compounds show that nitro groups, chloro substituents, and amide linkages play significant roles in determining reactivity towards various chemical agents and conditions. These functional groups can participate in a range of chemical reactions, including nitroreduction, hydrolysis, and conjugation reactions, which are critical for the compound's biological activity and chemical utility.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for the practical application of chemical compounds. These properties are determined through experimental methods and contribute to our understanding of how these compounds interact with their environment and other substances. For instance, the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives provided insights into their antidiabetic potential, showcasing the importance of physical and chemical properties in the development of therapeutic agents (Thakral et al., 2020).

properties

IUPAC Name

2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-3-18(15-7-5-4-6-11(15)2)16(20)13-9-8-12(19(21)22)10-14(13)17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNPUSGXEQNJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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